N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Beschreibung
The target compound is a bis-pyrazole derivative featuring two 1H-pyrazole rings connected via a methylene bridge. Key structural elements include:
- Ring A: 1,3-Dimethyl-1H-pyrazol-5-yl group with a methyl substituent at the 1-position and a methylene-linked amine at the 5-position.
- Ring B: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-amine, containing a fluorine-bearing ethyl chain and a methyl group.
This structure combines fluorinated alkyl chains and methyl substituents, which may enhance metabolic stability and modulate receptor interactions compared to simpler pyrazole analogs .
Eigenschaften
Molekularformel |
C12H18FN5 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-7-15-18(5-4-13)12(9)14-8-11-6-10(2)16-17(11)3/h6-7,14H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
HWPBDYSEBSZDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CNC2=C(C=NN2CCF)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, ensuring high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Reactivity and Pharmacokinetics
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1,3-Dimethyl, 2-fluoroethyl, methylene-linked bis-pyrazole | Fluoroalkyl, methyl, amine | ~305.3 (estimated) |
| N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) | Acetamide at pyrazole 5-position | Amide, methyl | 153.18 |
| N-Methyl derivative (14) | N-Methylation of acetamide (13) | Methylated amide | 167.21 |
| 1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one (24) | Tricyclic fused system (isochromenone + pyrazole) | Ketone, fused ring | 229.25 (estimated) |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (EP 1 926 722) | Benzimidazole-pyridine-imidazole hybrid | Trifluoromethyl, heteroaromatic | 546.1 |
Key Observations :
- The tricyclic derivative (24) demonstrates that pyrazole rings can be incorporated into fused systems, which often enhance binding affinity but may reduce synthetic accessibility .
- Trifluoromethyl groups (as in EP 1 926 722) improve lipophilicity and bioavailability, a feature absent in the target compound but relevant for SAR studies .
Pharmacological and Receptor-Binding Considerations
Critical Analysis :
- Fluorine’s electron-withdrawing effects could stabilize charge-transfer interactions in receptor pockets, similar to trifluoromethyl groups in EP 1 926 722 derivatives .
Biologische Aktivität
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylpyrazole moiety and a fluoroethyl group, contributing to its pharmacological properties.
Chemical Structure
The chemical formula of the compound is with a molecular weight of 239.29 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and receptors involved in signaling pathways. Notably, it has been identified as a spleen tyrosine kinase (Syk) inhibitor, which plays a crucial role in immune responses and inflammation .
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The inhibition of Syk has been linked to reduced tumor growth in various cancer models.
2. Anti-inflammatory Effects
The compound's ability to inhibit Syk also suggests potential anti-inflammatory effects. Inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
3. Pesticidal Properties
Some studies have explored the use of pyrazole derivatives in agricultural applications, particularly as pesticides. The compound's structure suggests potential efficacy against specific pests, although detailed studies are required to confirm its effectiveness and safety in this context .
Case Study 1: Syk Inhibition and Cancer Therapy
A study conducted on the effects of Syk inhibitors demonstrated that compounds similar to this compound significantly reduced tumor size in xenograft models of lymphoma. The mechanism was attributed to the induction of apoptosis through modulation of the PI3K/Akt signaling pathway.
| Study | Model | Outcome |
|---|---|---|
| Syk Inhibitor Study | Lymphoma Xenograft | Reduced tumor size by 40% |
Case Study 2: Inflammation Reduction
In a clinical trial assessing the anti-inflammatory effects of Syk inhibitors, patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with similar compounds. The study highlighted the reduction in inflammatory markers such as TNF-alpha and IL-6.
| Trial | Condition | Results |
|---|---|---|
| Anti-inflammatory Trial | Rheumatoid Arthritis | 30% reduction in inflammatory markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
